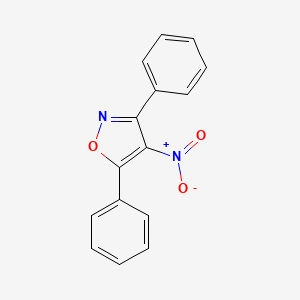

Isoxazole, 4-nitro-3,5-diphenyl-

Description

Academic Context of Nitro-Substituted Isoxazoles

The introduction of a nitro group onto the isoxazole (B147169) ring significantly influences its chemical reactivity and biological profile, making nitro-substituted isoxazoles a subject of considerable academic interest. researchgate.netcolab.ws The strong electron-withdrawing nature of the nitro group activates the isoxazole ring, rendering it susceptible to various chemical transformations. researchgate.net This activation is particularly pronounced for nucleophilic substitution reactions, where the nitro group can act as a leaving group, providing a facile route to a wide range of functionalized isoxazole derivatives. researchgate.net

The synthesis of nitro-substituted isoxazoles can be achieved through several methods, including the nitration of pre-existing isoxazoles or the cyclization of nitro-containing precursors. researchgate.netmdpi.com The position of the nitro group on the isoxazole ring (3-, 4-, or 5-position) dictates the synthetic strategy and the subsequent reactivity of the molecule. researchgate.net Specifically, 4-nitroisoxazoles are often prepared through classical heterocyclization reactions of nitro-substituted compounds or by direct nitration of isoxazoles. researchgate.net These compounds serve as versatile intermediates in organic synthesis, with the nitro group not only influencing the reactivity of the isoxazole core but also offering a handle for further chemical modifications. researchgate.net

Research Importance of Isoxazole, 4-nitro-3,5-diphenyl- and its Derivatives

Within the class of nitro-substituted isoxazoles, "Isoxazole, 4-nitro-3,5-diphenyl-" has emerged as a compound of specific research interest, primarily as a key starting material for the synthesis of more complex molecules. The presence of the two phenyl groups at the 3- and 5-positions, combined with the activating nitro group at the 4-position, creates a unique electronic and steric environment that drives its reactivity.

One of the notable applications of Isoxazole, 4-nitro-3,5-diphenyl- is in the synthesis of fluorinated isoxazoline (B3343090) derivatives. For instance, it has been utilized as a substrate in nucleophilic difluoromethylation reactions. scienceopen.comscienceopen.com The electron-withdrawing nitro group at the 4-position is crucial for activating the isoxazole ring towards nucleophilic attack. scienceopen.comscienceopen.com In these reactions, (difluoromethyl)trimethylsilane (B44995) (Me3SiCF2H) is used as the difluoromethylating agent, leading to the formation of 5-(difluoromethyl)-4-nitro-3,5-diphenyl-4,5-dihydroisoxazole. scienceopen.comscienceopen.com This transformation highlights the importance of the nitro group in facilitating the addition of the difluoromethyl group to the C5 position of the isoxazole ring. scienceopen.comscienceopen.com

The synthesis of Isoxazole, 4-nitro-3,5-diphenyl- itself can be accomplished through the nitration of 3,5-diphenylisoxazole (B109209). While detailed procedures for this specific compound are often embedded within broader studies, the general approach involves the use of nitrating agents to introduce the nitro group at the C4 position of the 3,5-diphenylisoxazole scaffold. samipubco.com

The research on Isoxazole, 4-nitro-3,5-diphenyl- and its derivatives underscores the continued importance of this class of compounds in synthetic and medicinal chemistry. Its role as a versatile building block for the creation of novel fluorinated molecules opens up avenues for the development of new compounds with potentially valuable biological activities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

53215-16-0 |

|---|---|

Molecular Formula |

C15H10N2O3 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

4-nitro-3,5-diphenyl-1,2-oxazole |

InChI |

InChI=1S/C15H10N2O3/c18-17(19)14-13(11-7-3-1-4-8-11)16-20-15(14)12-9-5-2-6-10-12/h1-10H |

InChI Key |

ALGSQPBNFXGLFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations for Isoxazole, 4 Nitro 3,5 Diphenyl

Classical Cyclization Reactions to Form the Isoxazole (B147169) Ring System

The formation of the isoxazole ring is a cornerstone of this synthesis, with several established cyclization methods available. These routes often utilize readily available starting materials and proceed through key intermediates to construct the five-membered heterocyclic core.

Hydroxylamine-Mediated Routes (e.g., from Chalcones and Flavones)

A prevalent and versatile method for synthesizing 3,5-disubstituted isoxazoles involves the reaction of α,β-unsaturated ketones, such as chalcones, with hydroxylamine (B1172632) hydrochloride. nih.govnih.gov This reaction proceeds via an intermolecular cycloaddition. nih.gov The general procedure involves refluxing a mixture of the chalcone (B49325) and hydroxylamine hydrochloride in an alkaline medium, often using a base like potassium hydroxide (B78521) or sodium hydroxide in ethanol. nih.gov The reaction can also be carried out using sodium acetate (B1210297) in ethanol.

Flavones, which are a type of chalcone, can also serve as precursors for the synthesis of 3,5-diarylisoxazoles. The reaction of flavones with hydroxylamine can lead to the formation of the desired isoxazole derivatives. scielo.brresearchgate.net In some cases, this reaction can produce a mixture of isomers, which may require separation by techniques like column chromatography or recrystallization. scielo.br

The synthesis of 3,5-diphenylisoxazole (B109209) from chalcone has been well-documented in the literature. scielo.br This method provides a direct route to the core structure, which can then be further functionalized.

Table 1: Examples of Hydroxylamine-Mediated Isoxazole Synthesis

| Starting Material | Reagents | Product | Reference |

| Chalcone | Hydroxylamine hydrochloride, KOH, Ethanol | 3,5-Diphenylisoxazole | nih.gov |

| Substituted Chalcones | Hydroxylamine hydrochloride, Sodium acetate, Ethanol | Substituted 3,5-Diarylisoxazoles | |

| Flavones | Hydroxylamine hydrochloride, Pyridine | 3,5-Diarylisoxazoles | scielo.brresearchgate.net |

Condensation Reactions Involving Nitroalkanes and Aromatic Aldehydes

The condensation of primary nitroalkanes with aromatic aldehydes presents another significant pathway to isoxazole derivatives. rsc.orgresearchgate.net This reaction, often carried out in the presence of a base, can lead to the formation of symmetrically substituted 3,5-dialkyl-4-arylisoxazoles. For instance, the reaction of nitroethane or 1-nitropropane (B105015) with various aromatic aldehydes in the presence of aqueous sodium hydroxide yields the corresponding 3,5-dimethyl- or 3,5-diethyl-4-arylisoxazoles in good yields. rsc.org However, this method is generally not suitable for aldehydes with α-protons or α,β-unsaturation. rsc.org

The reaction is believed to proceed through the formation of a β-dinitrostyrene intermediate, which then undergoes cyclization. The use of different bases such as butylamine, triethylamine, or DBU has been explored, with sodium hydroxide often providing the best results for isoxazole formation.

Formation via Pseudonitrosites from α,β-Unsaturated Ketones

An older but effective method for the synthesis of 4-nitroisoxazoles involves the use of pseudonitrosites derived from α,β-unsaturated ketones of the chalcone type. researchgate.net The reaction of chalcones with dinitrogen trioxide leads to the formation of these pseudonitrosite intermediates. Subsequent cyclization of the pseudonitrosites yields 4-nitro-3,5-diarylisoxazoles. researchgate.net This method directly introduces the nitro group at the 4-position of the isoxazole ring during the cyclization process.

Strategies for Introducing the Nitro Group and Phenyl Substituents

Beyond the initial ring formation, specific strategies are required to introduce the nitro group at the 4-position and the phenyl groups at the 3- and 5-positions to yield the target compound, Isoxazole, 4-nitro-3,5-diphenyl-.

Direct Nitration of Isoxazole Scaffolds

The direct nitration of a pre-formed 3,5-diphenylisoxazole scaffold is a common and straightforward approach to introduce the nitro group. scielo.brresearchgate.netclockss.org The isoxazole ring is generally stable to oxidizing agents and can undergo electrophilic substitution reactions like nitration. clockss.org

The nitration is typically carried out using a mixture of nitric acid and acetic anhydride (B1165640) at low temperatures (0-5 °C). scielo.brresearchgate.net This method has been successfully employed to synthesize 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-4-nitroisoxazole from its non-nitrated precursor. researchgate.net Another nitrating agent that can be used is a mixture of nitric acid and sulfuric acid. The position of nitration on the isoxazole ring is typically at the 4-position. thieme-connect.de

It is important to note that if the phenyl substituents contain activating groups, nitration of the aromatic rings can occur as a competing reaction. thieme-connect.de

Table 2: Direct Nitration of 3,5-Diphenylisoxazole

| Substrate | Nitrating Agent | Product | Yield | Reference |

| 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)isoxazole | HNO₃, Ac₂O | 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-4-nitroisoxazole | 32% | researchgate.net |

| 3-Phenylisoxazole | HNO₃, H₂SO₄ | 4-Nitro-3-phenylisoxazole | - | beilstein-journals.org |

Synthesis from Nitrostyrene (B7858105) Intermediates

The synthesis of 4-nitro-3,5-diphenylisoxazole can also be achieved using nitrostyrene intermediates. A one-pot synthesis of 4-nitro-3-phenylisoxazole has been reported by treating cinnamyl alcohol with sodium nitrite (B80452) in acetic acid. beilstein-journals.org While this specific example does not yield the 3,5-diphenyl derivative, it highlights the utility of nitrostyrene-related precursors.

A more relevant approach involves the reaction of β-nitrostyrenes with a suitable carbon source for the C5-phenyl group. The condensation of doubly activated nitro compounds, such as nitrophenylmethane, with an aromatic aldehyde can lead to isoxazole formation. Specifically, the reaction of 4-methoxy-β-nitrostyrene with potassium hydroxide has been shown to produce 4-(p-methoxyphenyl)-3,5-diphenylisoxazole, indicating that a nitrostyrene can serve as a key building block for the 4-aryl-3,5-diphenylisoxazole core.

[3+2] Cycloaddition of Nitrile Oxides to Alkynes

A fundamental and widely employed method for synthesizing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.netacs.org This reaction involves the 1,3-dipolar cycloaddition of a nitrile oxide, which acts as the 1,3-dipole, to a dipolarophile, in this case, an alkyne. The nitrile oxides are typically generated in situ due to their instability. nsf.govyoutube.com

Conventional methods for generating nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides and the dehydration of primary nitroalkanes. nsf.gov However, these methods can require harsh conditions or the use of stoichiometric metal oxidants. nsf.gov More recent approaches focus on milder conditions, such as the oxidation of aldoximes. researchgate.net For instance, the reaction of benzaldoxime (B1666162) with an oxidizing agent can produce benzonitrile (B105546) oxide, which then reacts with an alkyne like phenylacetylene (B144264) to yield 3,5-diphenylisoxazole. rsc.orgthieme-connect.com

The regioselectivity of the [3+2] cycloaddition is a critical aspect, with the reaction of terminal alkynes typically yielding 3,5-disubstituted isoxazoles. researchgate.netbeilstein-journals.org The synthesis of 3,4,5-trisubstituted isoxazoles often requires more substituted or activated alkynes. beilstein-journals.org

Catalytic and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient catalytic methods for isoxazole synthesis. These approaches aim to minimize waste, reduce reaction times, and employ environmentally benign reagents and conditions.

Copper-Catalyzed Cyclizations and Oxidative Dehydrogenations

Copper catalysts have proven to be highly effective in the synthesis of isoxazoles. Copper(I) species are known to catalyze the 1,3-dipolar cycloaddition of nitrile oxides to terminal alkynes, often leading to high yields and excellent regioselectivity for 3,5-disubstituted isoxazoles at room temperature. beilstein-journals.orgresearchgate.net This catalytic activity is crucial for promoting reactions that might otherwise require elevated temperatures. beilstein-journals.org

Copper salts, such as copper(II) acetate, can also be used in the oxidative dehydrogenation of 4,5-dihydroisoxazoles (isoxazolines) to form the corresponding isoxazoles. samipubco.com For example, the treatment of 2-(5-phenyl-4,5-dihydroisoxazol-3-yl)phenol with a copper salt in DMF can induce oxidative dehydrogenation to yield the isoxazole product in excellent yields under mild conditions. samipubco.com Furthermore, copper-catalyzed multicomponent reactions under microwave irradiation have been developed for the efficient synthesis of 3,5-disubstituted isoxazoles. nih.gov

The table below summarizes the effect of different copper catalysts on the synthesis of 3,5-diphenylisoxazole.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuBr | Et3N | DMF | 60 | 25 | samipubco.com |

| CuBr | DBU | DMF | 60 | 35-64 | samipubco.com |

| Cu | DBU | DMF | 60 | 80-82 | samipubco.com |

| [Cu(phen)(PPh3)2]NO3 | - | Water | 65 (Microwave) | Excellent | nih.gov |

| Cu/AC/r-GO nanohybrid | NaHCO3 | H2O/THF | Room Temp | High | researchgate.net |

Ultrasound-Assisted Synthetic Methods

Ultrasound irradiation has emerged as a green and efficient tool in organic synthesis. It can significantly accelerate reaction rates and improve yields. One-pot, three-component syntheses of isoxazoline (B3343090) derivatives have been successfully carried out under ultrasound activation. nih.gov For example, the reaction of aldehydes with hydroxylamine hydrochloride in the presence of an oxidant like trichloroisocyanuric acid (TCCA) generates nitrile oxides in situ, which then undergo 1,3-dipolar cycloaddition with alkenes. nih.gov

Ultrasound has also been employed in the synthesis of 3,5-dimethylisoxazole (B1293586) from 2,4-pentanedione and hydroxylamine, directly yielding the isoxazole product in a one-pot process. preprints.org Furthermore, catalyst-free synthesis of 5-arylisoxazole derivatives from 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride under ultrasound irradiation has been reported with high yields and significantly reduced reaction times compared to conventional heating. preprints.org

Exploration of Reaction Mechanisms in Isoxazole Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and controlling product selectivity. The formation of the isoxazole ring from primary nitro compounds and dipolarophiles is believed to proceed through a series of steps. In base-catalyzed condensations, an initial equilibrium preceding the rate-determining step is often observed, which can manifest as an induction period in the reaction. nih.gov

For the [3+2] cycloaddition, the mechanism involves the concerted or stepwise addition of the nitrile oxide to the alkyne. The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

In the case of the reaction of nitrophenylmethane with 2-nitrobenzaldehyde, the formation of a 5-aryl-3,4-diphenylisoxazole has been reported. This outcome is suggested to arise from a Michael addition at the β-carbon of the styrene, directed by the electron-withdrawing nitro group on the aromatic ring.

The activation of the isoxazole ring by a strong electron-withdrawing group, such as a nitro group at the 4-position, is essential for certain subsequent reactions. For instance, the direct nucleophilic difluoromethylation of 4-nitro-3,5-diphenylisoxazole at the 5-position is enabled by the activating effect of the nitro group. scienceopen.comsemanticscholar.org Without this activation, the reaction does not proceed. scienceopen.comsemanticscholar.org

Chemical Reactivity and Transformational Chemistry of Isoxazole, 4 Nitro 3,5 Diphenyl

Reactions of the Nitro Group

The nitro group is a key functional group that dictates much of the reactivity of the molecule.

Nucleophilic Substitution Pathways

While direct nucleophilic substitution of the nitro group itself is not a commonly reported pathway, its strong electron-withdrawing effect is essential for activating the isoxazole (B147169) ring, particularly at the 5-position, towards nucleophilic attack. scienceopen.com This activation is crucial for reactions that might otherwise not occur. For instance, the presence of the nitro group facilitates the difluoromethylation at the 5-position of the isoxazole ring. scienceopen.comresearchgate.netresearchgate.netsemanticscholar.org In the absence of such a strong electron-withdrawing group, like in the unsubstituted 3,5-diphenylisoxazole (B109209), no reaction is observed under similar conditions. scienceopen.comsemanticscholar.org

Radical Reduction and Denitration Reactions

The nitro group on the 4-nitro-3,5-diphenylisoxazole core can be readily removed under radical reduction conditions. scienceopen.comsemanticscholar.org This denitration process is a valuable transformation, as it allows for the synthesis of isoxazole derivatives that are otherwise difficult to access. For example, after a nucleophilic addition at the 5-position, the nitro group can be efficiently removed to yield the corresponding denitrated product. scienceopen.comsemanticscholar.org One specific example is the removal of the nitro group from 5-(difluoromethyl)-4-nitro-3,5-diphenyl-4,5-dihydroisoxazole, which proceeds in high yield. scienceopen.comsemanticscholar.org

Reactivity at the Isoxazole Ring

The isoxazole ring itself, activated by the 4-nitro group, is susceptible to various transformations.

Nucleophilic Additions at the 5-Position Activated by the Nitro Group

The presence of the nitro group at the 4-position makes the 5-position of the isoxazole ring electrophilic and thus susceptible to nucleophilic attack. scienceopen.comresearchgate.netresearchgate.netsemanticscholar.org This has been demonstrated in the direct difluoromethylation of 4-nitro-3,5-diphenylisoxazole using (difluoromethyl)trimethylsilane (B44995) (Me3SiCF2H) in the presence of a fluoride (B91410) source. scienceopen.comresearchgate.netresearchgate.netsemanticscholar.org This reaction proceeds via a nucleophilic addition mechanism to yield 5-(difluoromethyl)-4-nitro-3,5-diphenyl-4,5-dihydroisoxazole. The reaction is highly regio- and diastereoselective. scienceopen.comsemanticscholar.org The necessity of the activating nitro group is highlighted by the fact that unsubstituted 3,5-diphenylisoxazole does not undergo this reaction. scienceopen.comsemanticscholar.org

Table 1: Nucleophilic Difluoromethylation of 4-nitro-3,5-diphenylisoxazole and Related Compounds

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-nitro-3,5-diphenylisoxazole | 5-(difluoromethyl)-4-nitro-3,5-diphenyl-4,5-dihydroisoxazole | 53 |

| 4-nitro-3-phenyl-5-(m-tolyl)isoxazole | 5-(difluoromethyl)-4-nitro-3-phenyl-5-(m-tolyl)-4,5-dihydroisoxazole | 51 |

| 4-nitro-3-phenyl-5-styrylisoxazole | 5-(difluoromethyl)-4-nitro-3-phenyl-5-styryl-4,5-dihydroisoxazole | 51 |

Data sourced from a study on direct nucleophilic difluoromethylation. scienceopen.com

Electrophilic Substitution Considerations

Generally, electrophilic aromatic substitution on the isoxazole ring occurs at the 4-position. thieme-connect.de However, in the case of 4-nitro-3,5-diphenylisoxazole, the 4-position is already occupied by a strongly deactivating nitro group. This makes further electrophilic substitution on the isoxazole ring highly unlikely. Any electrophilic substitution reactions would be expected to occur on the phenyl rings, directed by the existing substitution pattern. If the starting materials for the synthesis of the isoxazole ring contain activated aromatic substituents, nitration of both the newly formed isoxazole and the substituted benzene (B151609) rings can occur. researchgate.net

Cycloaddition Reactions

Isoxazoles can participate in cycloaddition reactions. researchgate.net For instance, 1,3-dipolar cycloadditions are a common method for synthesizing isoxazoline (B3343090) and isoxazole derivatives. researchgate.netunifi.ityoutube.com While specific studies on cycloaddition reactions involving 4-nitro-3,5-diphenylisoxazole as a substrate are not prevalent in the provided search results, the isoxazole core is known to react. For example, 4-methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole reacts with nitrones to form spiro[isoxazolidine-5,4'-isoxazolines]. rsc.org The reactivity of 4-nitro-3,5-diphenylisoxazole in such reactions would be influenced by the electronic effects of the nitro and phenyl groups.

Transformations Involving the Phenyl Substituents

The phenyl groups of 4-nitro-3,5-diphenylisoxazole are susceptible to electrophilic aromatic substitution reactions. The conditions of these reactions can be tailored to selectively functionalize the phenyl rings, offering a pathway to novel derivatives with potentially altered chemical and physical properties.

The nitration of the parent compound, 3,5-diphenylisoxazole, demonstrates the tunable reactivity of the phenyl substituents. When subjected to a mixture of sulfuric and nitric acid, electrophilic attack occurs on the phenyl rings. e-bookshelf.de In contrast, when the nitration is carried out in acetic anhydride (B1165640), the primary product is 3,5-diphenyl-4-nitroisoxazole, indicating that the isoxazole ring is more susceptible to nitration under these conditions. e-bookshelf.de This suggests that for Isoxazole, 4-nitro-3,5-diphenyl-, further nitration on the phenyl rings would likely require forcing conditions with a strong acid catalyst.

While specific studies on the halogenation and sulfonation of Isoxazole, 4-nitro-3,5-diphenyl- are not extensively documented, the reactivity of related 3,5-diarylisoxazoles provides valuable insights. For instance, 3,5-diarylisoxazoles can undergo bromination at the 4-position of the isoxazole ring using N-bromosuccinimide in acetic acid. researchgate.net Furthermore, sulfonation of 5-methyl-3,4-diphenylisoxazole (B1353969) with chlorosulfonic acid (ClSO3H) leads to the introduction of sulfonyl groups at the para position of the phenyl rings. These examples suggest that the phenyl groups in Isoxazole, 4-nitro-3,5-diphenyl- could likely be halogenated or sulfonated, although the presence of the deactivating nitro group on the isoxazole ring might influence the reaction conditions required.

Table 1: Electrophilic Aromatic Substitution Reactions on Phenyl Rings of Isoxazole Derivatives

| Reaction | Reagents and Conditions | Product(s) | Reference |

| Nitration of 3,5-diphenylisoxazole | Sulfuric acid, Nitric acid | Nitration on phenyl rings | e-bookshelf.de |

| Sulfonation of 5-methyl-3,4-diphenylisoxazole | ClSO3H | Sulfonated phenyl groups |

Photochemical Rearrangements and Intermediate Characterization (e.g., Nitrile Ylide Formation)

The photochemistry of isoxazoles is a well-established field, characterized by ring-opening and rearrangement reactions that proceed through various reactive intermediates. scielo.br The photolysis of 3,5-diphenylisoxazole, the parent compound of the title molecule, has been shown to induce a photoisomerization to 2,5-diphenyloxazole. scielo.br This transformation is believed to proceed through an azirine intermediate. scielo.br

Upon irradiation with UV light, isoxazoles can undergo cleavage of the weak N-O bond, a process that initiates a cascade of rearrangements. scielo.br For 3,5-disubstituted isoxazoles, this can lead to the formation of a vinylnitrene intermediate. This intermediate can then rearrange to an azirine, which can subsequently isomerize to the corresponding oxazole.

A key intermediate implicated in the photochemical transformations of many isoxazoles is the nitrile ylide. youtube.com While direct experimental evidence for the formation of a nitrile ylide from the photolysis of Isoxazole, 4-nitro-3,5-diphenyl- is not explicitly detailed in the reviewed literature, the general mechanism for isoxazole photochemistry strongly suggests its potential involvement. The formation of nitrile ylides from 2H-azirines, which are themselves photochemical products of isoxazoles, is a known process. youtube.com These highly reactive nitrile ylides can then undergo various reactions, including cycloadditions.

The presence of the 4-nitro group is expected to influence the photochemical behavior of the molecule. The electron-withdrawing nature of the nitro group can affect the stability of the intermediates and potentially open up alternative reaction pathways.

Table 2: Photochemical Transformation of 3,5-Diphenylisoxazole

| Starting Material | Irradiation Conditions | Major Product | Proposed Intermediate(s) | Reference |

| 3,5-Diphenylisoxazole | UV light | 2,5-Diphenyloxazole | Azirine | scielo.br |

Spectroscopic and Structural Characterization of Isoxazole, 4 Nitro 3,5 Diphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of specific nuclei.

While specific ¹H NMR data for 4-nitro-3,5-diphenylisoxazole is not detailed in the provided research, analysis of closely related analogues provides insight into the expected spectral characteristics. For instance, the ¹H NMR spectrum of the related compound 3-(4-nitrophenyl)-5-phenylisoxazole in deuterated chloroform (B151607) (CDCl₃) shows distinct signals. rsc.orgrsc.org The protons on the 4-nitrophenyl group appear as doublets at approximately 8.33 ppm and 8.03 ppm. rsc.org The protons of the phenyl group at the 5-position present as a multiplet between 7.48-7.83 ppm, and a characteristic singlet for the isoxazole (B147169) proton appears around 6.88 ppm. rsc.org

In the case of a difluoromethylated derivative, 5-(difluoromethyl)-4-nitro-3,5-diphenyl-4,5-dihydroisoxazole , the ¹H NMR spectrum reveals a triplet for the difluoromethyl proton (CHF₂) at 5.95 ppm due to coupling with the fluorine atoms. scienceopen.com The aromatic protons from the two phenyl rings appear as a multiplet in the range of 7.43–7.75 ppm. scienceopen.com

| Compound | Solvent | Proton (¹H) Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|

| 3-(4-Nitrophenyl)-5-phenylisoxazole | CDCl₃ | 8.33 (d, 2H), 8.03 (d, 2H), 7.83 (d, 2H), 7.51-7.48 (m, 3H), 6.88 (s, 1H) | rsc.org |

| 5-(Difluoromethyl)-4-nitro-3,5-diphenyl-4,5-dihydroisoxazole | CDCl₃ | 7.43–7.75 (m, 10H, Ar-H), 5.95 (t, 1H, CHF₂) | scienceopen.com |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3-(4-nitrophenyl)-5-phenylisoxazole , the spectrum shows signals for the isoxazole ring carbons at approximately 171.5 ppm (C5), 161.2 ppm (C3), and 97.5 ppm (C4). rsc.org The carbon attached to the nitro group appears around 148.7 ppm, with other aromatic carbons resonating between 124.2 and 135.2 ppm. rsc.org

The ¹³C NMR spectrum of 5-(difluoromethyl)-4-nitro-3,5-diphenyl-4,5-dihydroisoxazole shows a characteristic triplet for the difluoromethyl carbon at 113.82 ppm, with a large coupling constant (J = 254.6 Hz) resulting from the attached fluorine atoms. scienceopen.com The carbon atoms of the dihydroisoxazole (B8533529) ring appear at 152.86 ppm (C3), 92.05 ppm (C4, as a triplet), and 92.90 ppm (C5). scienceopen.com Aromatic carbons are observed between 125.97 and 131.94 ppm. scienceopen.com

| Compound | Solvent | Carbon-13 (¹³C) Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|

| 3-(4-Nitrophenyl)-5-phenylisoxazole | CDCl₃ | 171.5, 161.2, 148.7, 135.2, 130.7, 129.2, 127.7, 126.9, 125.9, 124.2, 97.5 | rsc.org |

| 5-(Difluoromethyl)-4-nitro-3,5-diphenyl-4,5-dihydroisoxazole | CDCl₃ | 152.86, 131.94, 130.36, 129.57, 129.12, 126.80, 126.53, 125.97, 113.82 (t, J = 254.6 Hz), 92.90, 92.05 (t, J = 21.4 Hz) | scienceopen.com |

¹⁹F NMR is a specialized technique used for fluorine-containing compounds. For 5-(difluoromethyl)-4-nitro-3,5-diphenyl-4,5-dihydroisoxazole , the ¹⁹F NMR spectrum in CDCl₃ shows a complex signal at -128.52 ppm. scienceopen.com This signal appears as a doublet of doublets of doublets (ddd), indicating coupling with the geminal proton and other nuclei. scienceopen.com This technique is crucial for confirming the presence and electronic environment of the difluoromethyl group. scienceopen.com

Mass Spectrometry for Molecular Information

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Using Electron Ionization (EI), 3-(4-nitrophenyl)-5-phenylisoxazole exhibits a molecular ion peak (M⁺) at an m/z of 266, which corresponds to its calculated molecular weight. rsc.org High-Resolution Mass Spectrometry (HRMS) provides a more precise mass, with a found value of 266.0693 for the molecular formula C₁₅H₁₀N₂O₃, confirming its elemental composition. rsc.org For the derivative 5-(difluoromethyl)-4-nitro-3,5-diphenyl-4,5-dihydroisoxazole , Electrospray Ionization (ESI) mass spectrometry shows a peak at m/z 317, corresponding to the deprotonated molecule [M-H]⁻. scienceopen.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a nitro-isoxazole compound, the spectrum is expected to show several characteristic bands. The nitro group (NO₂) typically displays strong asymmetric and symmetric stretching vibrations. Research on related compounds like 3-methyl-4-nitro-5-(substituted)styryl isoxazoles shows these bands appearing around 1508-1514 cm⁻¹ (asymmetric) and 1353-1372 cm⁻¹ (symmetric). rjpbcs.com The C=N stretching vibration of the isoxazole ring is generally observed in the region of 1558-1637 cm⁻¹. rjpbcs.comipindexing.com Aromatic C=C stretching vibrations from the phenyl rings are also expected. ipindexing.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro (R-NO₂) | Asymmetric Stretching | ~1500–1520 | rjpbcs.comipindexing.com |

| Nitro (R-NO₂) | Symmetric Stretching | ~1350–1375 | rjpbcs.comipindexing.com |

| Isoxazole Ring | C=N Stretching | ~1550–1640 | rjpbcs.comipindexing.com |

| Aromatic Ring | C=C Stretching | ~1440–1600 | ipindexing.com |

| Aromatic Ring | C-H Stretching | ~3000-3100 | rjpbcs.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. researchgate.net The spectrum of Isoxazole, 4-nitro-3,5-diphenyl- is expected to be characterized by absorptions arising from its conjugated system, which includes the two phenyl rings, the isoxazole nucleus, and the nitro group. These structural components are chromophores, which are responsible for the absorption of UV-Vis light. ijprajournal.com The electronic transitions are typically of the π→π* type, associated with the extensive π-electron system, and n→π* transitions, which can be attributed to the lone pairs of electrons on the oxygen and nitrogen atoms of the isoxazole ring and the nitro group. researchgate.netresearchgate.net The presence of these conjugated chromophores suggests that the compound will absorb significantly in the UV region of the electromagnetic spectrum. researchgate.net

X-ray Crystallography for Solid-State Structure and Planarity Analysis

In a study by Zhang et al. (2022), the crystal structures of several 4-nitro-3-phenylisoxazole derivatives were determined, providing valuable data on bond lengths, bond angles, and dihedral angles. nih.gov For instance, the analysis of compounds 5p , 5q , and 5r from this study reveals a generally planar isoxazole ring. nih.gov This planarity is a common feature in isoxazole systems.

Based on these analogous structures, it can be inferred that "Isoxazole, 4-nitro-3,5-diphenyl-" would also possess a planar isoxazole core. The two phenyl rings, at positions 3 and 5, would be twisted out of the plane of the isoxazole ring to varying degrees due to steric hindrance. The nitro group at position 4 is expected to be nearly coplanar with the isoxazole ring, a feature that can influence the electronic properties of the molecule.

A representative table of crystallographic data for a closely related compound, 4-nitro-3-phenylisoxazole, is presented below to illustrate the expected structural parameters.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1621(7) |

| b (Å) | 5.6566(3) |

| c (Å) | 12.0633(8) |

| β (°) | 101.638(6) |

| Volume (ų) | 812.85 |

| Z | 4 |

| Density (calculated) (g cm⁻³) | 1.554 |

Electron Spin Resonance (ESR) Spectroscopy for Reactive Intermediates

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying paramagnetic species, such as the radical anions that can be formed from nitroaromatic compounds. In the case of "Isoxazole, 4-nitro-3,5-diphenyl-", the nitro group can undergo a one-electron reduction to form a nitro radical anion. This reactive intermediate is often implicated in the mechanisms of action for various biological activities of nitro compounds.

Studies on a series of nitroisoxazole derivatives have demonstrated the formation of these radical anions through in situ electrochemical reduction. nih.gov The resulting ESR spectra provide information about the distribution of the unpaired electron within the molecule through the analysis of hyperfine coupling constants.

The ESR spectra of nitroisoxazole radicals are typically characterized by a primary triplet splitting arising from the interaction of the unpaired electron with the nitrogen nucleus of the nitro group (¹⁴N, nuclear spin I = 1). nih.gov Further smaller splittings can arise from interactions with other magnetic nuclei in the molecule, such as protons on the phenyl rings and the nitrogen atom of the isoxazole ring.

For instance, in a study of related nitroisoxazole derivatives, the hyperfine coupling constant for the nitro group nitrogen (aN(NO₂)) was found to be a key parameter. nih.gov The delocalization of the unpaired electron onto the aromatic rings could also be inferred from the smaller proton hyperfine coupling constants.

The table below presents typical hyperfine coupling constants observed for a nitroisoxazole radical anion, which are expected to be comparable to those for the radical anion of "Isoxazole, 4-nitro-3,5-diphenyl-".

| Nucleus | Hyperfine Coupling Constant (a) in Gauss (G) |

|---|---|

| aN(NO₂) | ~ 8-10 G |

| aH(phenyl) | ~ 1-4 G |

| aN(isoxazole) | ~ 1-2 G |

The specific values of these coupling constants for "Isoxazole, 4-nitro-3,5-diphenyl-" would provide precise details on the electronic structure of its radical anion, including the degree of spin delocalization onto the phenyl substituents.

Theoretical and Computational Chemistry Studies of Isoxazole, 4 Nitro 3,5 Diphenyl

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying isoxazole (B147169) derivatives. It offers a balance between computational cost and accuracy, making it suitable for a wide range of investigations.

Electronic Structure and Energy Gap Analysis (HOMO-LUMO)

DFT calculations are instrumental in characterizing the electronic properties of Isoxazole, 4-nitro-3,5-diphenyl-. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

Compounds with a smaller HOMO-LUMO gap are generally more reactive. worktribe.com The nitro group, being strongly electron-withdrawing, tends to lower the energy of the LUMO, which can lead to a smaller energy gap and enhanced reactivity.

Table 1: Calculated HOMO-LUMO Energy Gaps for 3,5-Diphenylisoxazole (B109209) Derivatives using MPW1PW91/6-31G(d,p)

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3,5-diphenylisoxazole | - | - | 1.07 - 6.50 |

Note: The specific values for Isoxazole, 4-nitro-3,5-diphenyl- were not available in the searched literature. The data presented is for a related class of compounds to illustrate the application of the method.

Elucidation of Reaction Mechanisms and Transition States

Computational modeling, particularly with DFT, is a powerful tool for investigating reaction mechanisms. For isoxazole derivatives, this includes studying cycloaddition reactions and rearrangements. researchgate.netunifi.it DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways.

For example, in the context of 1,3-dipolar cycloaddition reactions, which are fundamental to the synthesis of isoxazoles, DFT can be used to understand the regioselectivity of the reaction. acs.org By calculating the energies of the possible transition states leading to different regioisomers, the preferred reaction pathway can be predicted. While specific studies on the reaction mechanisms involving Isoxazole, 4-nitro-3,5-diphenyl- were not found, the methodologies are well-established for related isoxazole systems.

Spectroscopic Parameter Prediction and Validation

DFT calculations can predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR spectra), which can then be compared with experimental data to validate the computed structures. researchgate.net For instance, in a study on new phenylisoxazole derivatives, DFT calculations at the B3LYP/6-311 level were used to confirm the experimental structures, showing good agreement between the calculated and experimental parameters. researchgate.net

The prediction of UV/Visible absorption spectra using Time-Dependent DFT (TD-DFT) is another important application. researchgate.net By calculating the electronic transitions and their corresponding oscillator strengths, the absorption maxima (λmax) can be predicted. For 3,5-diphenylisoxazole derivatives, TD-DFT calculations with different functionals have been performed to estimate the UV/Visible absorption spectra. researchgate.net

Conformational Analysis and Molecular Flexibility

The three-dimensional structure and flexibility of a molecule are crucial for its reactivity and interactions. DFT calculations can be used to perform conformational analysis, identifying the most stable conformations (lowest energy structures) of Isoxazole, 4-nitro-3,5-diphenyl-. This involves rotating the phenyl rings relative to the isoxazole core and calculating the energy of each conformation.

Understanding the conformational preferences is important as it can influence the molecule's ability to interact with other molecules or biological targets. For example, the planarity or non-planarity of the molecule, dictated by the torsion angles between the rings, can affect its electronic properties and reactivity. researchgate.net

Molecular Orbital Calculations and Bond Order Analysis

Molecular orbital (MO) calculations provide a detailed picture of the electronic distribution within a molecule. Beyond the HOMO and LUMO, analyzing the nature and energy of other molecular orbitals can offer further insights into bonding and reactivity.

Bond order analysis, which can be derived from MO calculations, quantifies the number of chemical bonds between two atoms. This can be useful in understanding the strength and nature of the bonds within the Isoxazole, 4-nitro-3,5-diphenyl- molecule. For instance, comparing the bond orders of the N-O and C=N bonds within the isoxazole ring can provide information about its aromaticity and stability. While specific molecular orbital calculations for 4-nitro-3,5-diphenylisoxazole were not found, a study on related silicates highlighted the use of bond order calculations to explain the differential cleavage of Si-CF2H and Si-CF3 bonds. scienceopen.com

Investigation of Structure-Reactivity Relationships Through Computational Modeling

Computational modeling plays a vital role in establishing structure-reactivity relationships. By systematically modifying the structure of Isoxazole, 4-nitro-3,5-diphenyl- in silico (e.g., by changing substituents on the phenyl rings) and calculating various electronic and structural parameters, one can understand how these changes affect the molecule's reactivity.

The electron-withdrawing nitro group at the 4-position of the isoxazole ring is known to enhance its electrophilic character. Computational studies can quantify this effect by calculating parameters such as atomic charges and electrostatic potentials. The frontier orbital energies (HOMO and LUMO) are particularly important in the context of cycloaddition reactions, where the energy difference between the HOMO of one reactant and the LUMO of the other governs the reaction rate. beilstein-journals.org For example, the decreasing energy difference between the HOMO of an isoxazole and the SOMO (Singly Occupied Molecular Orbital) of an excited aldehyde was shown to correlate with an increase in the conversion of a photocycloaddition reaction. beilstein-journals.org

Advanced Applications and Research Frontiers of Isoxazole, 4 Nitro 3,5 Diphenyl and Its Derivatives

Role in Agrochemical Research and Development

The isoxazole (B147169) scaffold is a well-established pharmacophore in the development of agrochemicals, exhibiting a broad spectrum of biological activities including herbicidal, insecticidal, and fungicidal properties. researchgate.netscilit.com The introduction of a nitro group, as seen in 4-nitro-3,5-diphenylisoxazole, can significantly influence this activity.

While research specifically detailing the agrochemical applications of 4-nitro-3,5-diphenylisoxazole is not extensively published in public literature, the broader class of nitroisoxazole derivatives has shown considerable promise. For instance, studies on various polysubstituted phenylisoxazoles have revealed that 4-nitro-3-phenylisoxazole derivatives possess notable antibacterial activity against plant pathogens like Xanthomonas oryzae, Pseudomonas syringae, and Xanthomonas axonopodis. nih.gov The herbicidal potential of isoxazole derivatives is also well-documented, with some compounds acting as inhibitors of protoporphyrinogen (B1215707) oxidase (Protox), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. acs.org The correlation between the amount of protoporphyrin IX accumulation and herbicidal activity underscores the mechanism of action for these compounds. acs.org

In the realm of insecticides, isoxazoline (B3343090) derivatives, which are structurally related to isoxazoles, have been the focus of intensive research. nih.govbohrium.comacs.org These compounds often target the γ-aminobutyric acid (GABA) receptors in insects, leading to potent insecticidal effects. nih.govacs.org The development of novel isoxazoline derivatives with enhanced efficacy and reduced toxicity to non-target organisms like honeybees is an active area of investigation. bohrium.com Although direct evidence for 4-nitro-3,5-diphenylisoxazole is limited, its structural features suggest it could serve as a valuable scaffold for the design of new agrochemical agents.

Utility as Precursors for Complex Chemical Entities in Organic Synthesis

The reactivity of the isoxazole ring, particularly when substituted with an electron-withdrawing group like the nitro function in 4-nitro-3,5-diphenylisoxazole, makes it a versatile precursor for the synthesis of more complex molecules. The presence of the nitro group at the 4-position activates the isoxazole ring, facilitating various chemical transformations.

One of the key synthetic utilities of such activated isoxazoles is in cycloaddition reactions. The isoxazole ring itself can be synthesized via a [3+2] cycloaddition of a nitrile oxide with an alkyne. scilit.com Furthermore, the substituted isoxazole can undergo subsequent reactions. For example, the nitro group in 4-nitro-3,5-diphenylisoxazole can be a crucial handle for further functionalization.

Research has demonstrated that the 4-nitro-3,5-diphenylisoxazole system can undergo nucleophilic addition reactions. For instance, the activation by the nitro group at the 4-position has enabled the regio- and diastereoselective difluoromethylation at the 5-position of the isoxazole ring using (difluoromethyl)trimethylsilane (B44995). semanticscholar.org This reaction proceeds to form difluoromethylated isoxazolines, which are of significant interest as potential agrochemicals. semanticscholar.org The nitro group in the resulting product can be subsequently removed under radical reduction conditions, providing a pathway to highly functionalized 5-difluoromethyl-2-isoxazoline derivatives. semanticscholar.org This highlights the role of the nitro group as both an activating group and a temporary placeholder that enables the introduction of other valuable functionalities.

The general reactivity of isoxazoles includes ring-opening reactions, halogenation, and various coupling reactions, which can be exploited to generate a diverse array of molecular architectures. scilit.com The specific substitution pattern of 4-nitro-3,5-diphenylisoxazole offers a unique reactivity profile that can be harnessed by synthetic chemists to access novel and complex chemical entities.

Contributions to Materials Science Research

The rigid, aromatic nature of the 3,5-diphenylisoxazole (B109209) core, combined with the electronic influence of the nitro group, suggests potential applications in materials science. While specific studies on the material properties of 4-nitro-3,5-diphenylisoxazole are emerging, the broader class of isoxazole derivatives has been explored for various material applications. scilit.com

Liquid Crystalline Properties and Applications (e.g., Flat-Panel Displays, Light-Emitting Diodes)

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The rod-like or disk-like shape of molecules is often a prerequisite for liquid crystalline behavior. The 3,5-diphenylisoxazole scaffold, with its elongated and rigid structure, is a promising candidate for the design of liquid crystalline materials. The introduction of a nitro group can further influence the intermolecular interactions and packing of the molecules, which are critical for the formation of liquid crystal phases.

While direct evidence for the liquid crystalline properties of 4-nitro-3,5-diphenylisoxazole is not yet prevalent in the literature, the general application of isoxazoles in liquid crystal research is acknowledged. scilit.com The synthesis and investigation of such compounds could lead to the development of new materials for applications in flat-panel displays and light-emitting diodes, where the control of molecular orientation is key to device performance.

Exploration in Anisotropic Networks and Semiconductor Materials

Anisotropic networks, where the material properties are directionally dependent, and semiconductor materials are other areas where isoxazole derivatives could find application. The ability of isoxazole-containing molecules to self-assemble into ordered structures is crucial for creating anisotropic networks. The electronic properties of the isoxazole ring, which can be tuned by substituents like the nitro and phenyl groups, make them interesting candidates for exploration as organic semiconductors.

The charge-transport properties of organic materials are highly dependent on molecular packing and electronic coupling between adjacent molecules. The specific stereoelectronic profile of 4-nitro-3,5-diphenylisoxazole could lead to favorable arrangements for charge transport. Further research into the solid-state structure and electronic properties of this compound and its derivatives is warranted to explore their potential in this field.

Exploration in High-Energy Materials Design based on Nitroazole Frameworks

The presence of a nitro group directly attached to an azole ring, as in 4-nitro-3,5-diphenylisoxazole, is a hallmark of many high-energy materials. Nitroazoles are a class of energetic compounds that are often more stable and less sensitive to impact and friction than traditional nitroaromatic explosives like TNT. The energy content of these materials is derived from the high heat of formation and the generation of stable gaseous products upon decomposition.

The isoxazole ring itself contributes to the energetic properties of the molecule. The combination of the nitro group and the azole framework in 4-nitro-3,5-diphenylisoxazole results in a high nitrogen and oxygen content, which is desirable for energetic materials. Research in this area focuses on synthesizing new nitroazole derivatives and characterizing their thermal stability, sensitivity, and explosive performance. While the primary focus of some studies may be on other applications, the energetic potential of nitroisoxazole derivatives is a recognized area of interest. scilit.com The exploration of 4-nitro-3,5-diphenylisoxazole and related structures could lead to the development of novel, safer, and more powerful energetic materials.

Synthetic Methodology Development Utilizing Unique Reactivity Profiles

The unique reactivity of 4-nitro-3,5-diphenylisoxazole not only makes it a useful precursor in organic synthesis but also a target for the development of new synthetic methodologies. The presence of multiple reactive sites—the activated isoxazole ring, the nitro group, and the phenyl substituents—allows for a wide range of chemical transformations.

The development of methods for the synthesis of polysubstituted isoxazoles, including 4-nitro-3,5-diphenylisoxazole, is an active area of research. scilit.com For example, the [3+2] cycloaddition reaction is a common method for constructing the isoxazole ring. nih.gov The optimization of these synthetic routes to improve yields and introduce a variety of substituents is a continuous effort.

Furthermore, the unique reactivity of the 4-nitroisoxazole (B72013) system has been exploited to develop new synthetic transformations. As previously mentioned, the direct nucleophilic difluoromethylation of 4-nitro-3,5-diphenylisoxazole represents a novel synthetic method for accessing difluoromethylated isoxazolines. semanticscholar.org This reaction was found to be highly regio- and diastereoselective, highlighting the controlling influence of the 4-nitro group. semanticscholar.org The development of such specific and efficient reactions based on the unique reactivity of this scaffold is a significant contribution to the field of synthetic organic chemistry.

Development of Synthons for Nanocompounds and Universal Bases in Peptide Nucleic Acids

The field of nanotechnology has seen a surge in the exploration of novel organic molecules as building blocks, or synthons, for the construction of advanced materials with unique properties. Nitroazoles, a class of compounds to which 4-nitro-3,5-diphenylisoxazole belongs, have been identified as promising candidates for such applications. ethernet.edu.ete-bookshelf.de These compounds are considered valuable as synthons for nanocompounds due to their inherent electronic properties and the potential for controlled assembly. ethernet.edu.ete-bookshelf.de While direct research on the use of 4-nitro-3,5-diphenylisoxazole in the synthesis of nanocompounds is not extensively documented, the broader class of isoxazole derivatives has been successfully employed in the creation of nanocomposites. For instance, isoxazole derivatives have been utilized in the synthesis of methyleneisoxazole-5(4H)-one analogues using CeO2/TiO2 nanocomposites as catalysts. researchgate.net Furthermore, magnetic nanoparticles have been derived from pistachio peel biomass for the efficient synthesis of isoxazole-5(4H)-one derivatives. oiccpress.com Another study reports the use of a nano-organo catalyst for the green synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-one derivatives. bohrium.com

In a parallel vein of advanced biochemical research, nitroazoles have been investigated for their potential as "universal bases" in peptide nucleic acids (PNAs). ethernet.edu.ete-bookshelf.de PNAs are synthetic analogs of DNA and RNA with a neutral backbone, which allows for stronger and more specific binding to their natural counterparts. beilstein-journals.orgmdpi.com A universal base is a non-standard nucleobase that can pair with all four canonical bases (adenine, guanine, cytosine, and thymine/uracil) with little discrimination. This property is highly desirable in various molecular biology applications, including diagnostics and genomics.

Research in this area has demonstrated the feasibility of using nitro-substituted heterocyclic compounds as universal bases. Specifically, the syntheses of PNA oligomers containing 3-nitropyrrole (B1211435) and 5-nitroindole (B16589) have been successfully achieved. nih.gov Thermal denaturation experiments on the hybridization of these modified PNAs with complementary DNA strands revealed that both 3-nitropyrrole and 5-nitroindole exhibited minimal variation in melting temperature when paired against any of the four natural nucleobases. nih.gov This indicates their potential to function as universal bases. While these studies did not involve 4-nitro-3,5-diphenylisoxazole, they establish a proof of principle for the use of nitroazole derivatives in this capacity.

| Isoxazole Derivative Application | Nanocompound/Catalyst | Research Focus |

| Methyleneisoxazole-5(4H)-one synthesis | CeO2/TiO2 nanocomposite | Catalytic synthesis of isoxazole analogues. researchgate.net |

| Isoxazole-5(4H)-one synthesis | Pistachio peel derived magnetic nanoparticles | Efficient and green synthesis of isoxazole derivatives. oiccpress.com |

| 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-one synthesis | Nano-organo catalyst | Green synthesis and biological evaluation as antifungal and anti-tubercular agents. bohrium.com |

Research on Plant Growth Regulators

The isoxazole scaffold has emerged as a significant pharmacophore in the development of new agrochemicals. Research has indicated that certain isoxazole derivatives possess plant growth regulating properties. For example, 5-methylisoxazole (B1293550) derivatives have been found to exhibit both antibacterial and plant growth regulative activities. ijcrt.org This dual functionality is of particular interest in agriculture, where controlling microbial pathogens and promoting healthy plant development are both crucial for crop yield and quality.

Furthermore, a patent for isoxazoline derivatives highlights their potential use in agriculture as active ingredients in herbicides for controlling unwanted plants or as plant growth regulators. google.com This suggests a broader interest in the isoxazole and its related heterocyclic structures for modulating plant physiology. The activity of some novel isoxazole derivatives in preventing rice diseases has been shown to be influenced by their structural composition, molecular shape, and electronic properties. researchgate.net

While direct studies on the application of Isoxazole, 4-nitro-3,5-diphenyl- as a plant growth regulator are not prevalent in the reviewed literature, the established activity of other isoxazole derivatives provides a strong rationale for investigating its potential in this area. The presence of the nitro group and the phenyl substituents on the isoxazole ring of 4-nitro-3,5-diphenylisoxazole could impart unique electronic and steric properties that may influence its interaction with plant biological targets.

| Isoxazole Derivative Class | Reported Agricultural Application |

| 5-Methylisoxazole derivatives | Antibacterial and plant growth regulative activities. ijcrt.org |

| Isoxazoline derivatives | Herbicidal and plant growth regulatory activities. google.com |

| Novel isoxazole derivatives | Prevention of rice diseases. researchgate.net |

Conclusion and Future Research Directions on Isoxazole, 4 Nitro 3,5 Diphenyl

Synthesis of Current Academic Understanding

The compound Isoxazole (B147169), 4-nitro-3,5-diphenyl-, a member of the isoxazole class of heterocyclic compounds, has been a subject of interest in organic synthesis and medicinal chemistry. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and its derivatives are known for a wide range of biological activities. researchgate.netmdpi.comnih.gov The presence of a nitro group (NO₂) and two phenyl groups (C₆H₅) on the isoxazole core of this specific compound significantly influences its chemical properties and potential applications.

The synthesis of 4-nitro-3,5-diphenylisoxazole has been approached through several routes. One notable method involves the nitration of 3,5-diphenylisoxazole (B109209). scielo.br Another synthetic strategy is the reaction of aromatic α,β-unsaturated aldehydes with dinitrogen trioxide. beilstein-journals.org Furthermore, the hydrolysis of methyl 4-nitro-3-phenyl-5-carboxylate, which is obtained from the reaction of α-nitroacetophenone oxime and methoxalyl chloride, also yields this compound. beilstein-journals.org A surprising one-pot synthesis has also been reported from the treatment of cinnamyl alcohol with sodium nitrite (B80452) in acetic acid. beilstein-journals.org The activation of the isoxazole ring by the electron-withdrawing nitro group at the 4-position has been shown to be crucial for certain reactions, such as nucleophilic additions. scienceopen.comsemanticscholar.org For instance, the presence of a strong electron-withdrawing group at this position is essential for the direct nucleophilic difluoromethylation at the 5-position of the isoxazole ring. scienceopen.comsemanticscholar.orgresearchgate.net

The structural features of 4-nitro-3,5-diphenylisoxazole, particularly the weak nitrogen-oxygen bond in the isoxazole ring, provide a potential site for ring cleavage, which can be exploited for further synthetic modifications. researchgate.net This reactivity makes isoxazoles useful intermediates in the synthesis of other complex molecules. researchgate.net While research has been conducted on various substituted isoxazoles for their potential as antimicrobial, anti-inflammatory, and anticancer agents, the specific biological profile of 4-nitro-3,5-diphenylisoxazole is not as extensively documented. ontosight.ai However, studies on related nitro-substituted isoxazoles suggest that the nitro group can be crucial for certain biological activities, such as trypanocidal effects, where it may be activated by nitroreductases within the target organism. scielo.brresearchgate.net

Table 1: Chemical Data for Isoxazole, 4-nitro-3,5-diphenyl-

| Identifier | Value |

|---|---|

| IUPAC Name | 4-nitro-3,5-diphenylisoxazole |

| Molecular Formula | C₁₅H₁₀N₂O₃ |

| CAS Number | 2039-44-3 |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NOC2C3=CC=CC=C3)N+[O-]) |

Identification of Open Questions and Research Gaps

Despite the existing knowledge, several research gaps and open questions remain regarding Isoxazole, 4-nitro-3,5-diphenyl-.

Comprehensive Biological Profiling: While the broader class of isoxazoles has been investigated for various biological activities, a thorough and systematic evaluation of the specific pharmacological profile of 4-nitro-3,5-diphenylisoxazole is lacking. Its potential as an antimicrobial, antiviral, anticancer, or anti-inflammatory agent remains largely unexplored. ontosight.ai

Mechanism of Action: For any identified biological activities, the underlying mechanism of action is yet to be elucidated. For instance, while it is hypothesized that the nitro group may be activated by nitroreductases in pathogens, this has not been conclusively demonstrated for this specific compound. scielo.br

Structure-Activity Relationship (SAR) Studies: There is a need for systematic SAR studies to understand how modifications to the phenyl rings or replacement of the nitro group with other substituents affect the compound's activity. This would provide valuable insights for designing more potent and selective analogs.

Physicochemical Properties and Pharmacokinetics: Detailed studies on the physicochemical properties, such as solubility, stability, and lipophilicity, are required. Furthermore, its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is unknown, which is a significant barrier to its development as a potential therapeutic agent.

Toxicity Profile: A comprehensive toxicological assessment of 4-nitro-3,5-diphenylisoxazole is essential to determine its safety profile and therapeutic window.

Exploration of Non-Medical Applications: The potential of this compound in materials science, for example, as a component in liquid crystals or semiconductor materials, has been suggested for isoxazole derivatives in general but has not been specifically investigated for this molecule. beilstein-journals.org

Prospective Research Avenues and Emerging Methodologies

The identified research gaps point towards several promising avenues for future investigation, which can be aided by emerging methodologies.

High-Throughput Screening: Employing high-throughput screening (HTS) technologies to test 4-nitro-3,5-diphenylisoxazole against a wide range of biological targets (e.g., enzymes, receptors, microbial strains) could rapidly identify potential therapeutic applications.

Advanced Synthetic Methodologies: The development of more efficient, sustainable, and regioselective synthetic routes for 4-nitro-3,5-diphenylisoxazole and its derivatives is a key research direction. This could involve exploring novel catalytic systems, such as metal-free "click chemistry" approaches or photoredox catalysis, to construct the isoxazole ring or introduce functional groups. researchgate.netnih.gov The use of deep eutectic solvents as a greener reaction medium is another emerging area that could be applied. core.ac.uk

Computational Modeling and In Silico Studies: Molecular docking and dynamics simulations can be used to predict the binding of 4-nitro-3,5-diphenylisoxazole to various biological targets, helping to prioritize experimental studies and rationalize observed activities. Quantum mechanical calculations can provide deeper insights into its electronic structure and reactivity, aiding in the design of new analogs with tailored properties.

Development of Analogs and Prodrugs: Future research should focus on the synthesis of a library of analogs of 4-nitro-3,5-diphenylisoxazole with diverse substituents on the phenyl rings. This will facilitate comprehensive SAR studies. Furthermore, the design of prodrugs could be explored to improve the compound's pharmacokinetic properties and reduce potential toxicity.

Investigation into Materials Science Applications: Given the properties of other isoxazole derivatives, exploring the potential of 4-nitro-3,5-diphenylisoxazole in the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs), represents a novel research frontier. beilstein-journals.org

Mechanistic Studies using Modern Techniques: Advanced spectroscopic and analytical techniques, such as time-resolved spectroscopy and mass spectrometry, can be employed to study the reaction mechanisms of its synthesis and its mode of action at a molecular level. acs.org For instance, understanding the transformation of isoxazoles into pyridines through inverse-electron demand hetero-Diels-Alder reactions could open up new synthetic pathways. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.